4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Overview
Description
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine is a complex organic compound with the molecular formula C15H8ClF6N5S2 and a molecular weight of 471.83 g/mol . This compound features a pyrimidine ring substituted with various functional groups, including a chloro group, a methylthio group, and a triazolylthio group bearing trifluoromethyl-substituted phenyl rings. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Triazolylthio Group: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by substitution with the trifluoromethyl-substituted phenyl group.
Methylthio Substitution:
Chemical Reactions Analysis
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives.
Trifluoromethylation: The trifluoromethyl groups can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, including enzymes and receptors, which can lead to the discovery of new drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as herbicides and polymers
Mechanism of Action
The mechanism of action of 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to potent inhibition .
Comparison with Similar Compounds
Similar compounds to 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine include:
4-chloro-6-(trifluoromethyl)pyrimidine: A simpler analog with fewer substituents, used in similar applications but with different reactivity.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl-substituted phenyl groups, used as a catalyst in organic transformations.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups, used in medicinal chemistry for their unique properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-6-chloro-2-methylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N5S2/c1-28-12-23-9(16)5-10(24-12)29-13-25-11(26-27-13)6-2-7(14(17,18)19)4-8(3-6)15(20,21)22/h2-5H,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDZXFCMUZFDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)SC2=NNC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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